molecular formula C4H10ClNO B1600998 O-(1-Methyl-allyl)-hydroxylamine hydrochloride CAS No. 71350-16-8

O-(1-Methyl-allyl)-hydroxylamine hydrochloride

Cat. No.: B1600998
CAS No.: 71350-16-8
M. Wt: 123.58 g/mol
InChI Key: XHWRUHZKMMUWFG-UHFFFAOYSA-N
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Description

O-(1-Methyl-allyl)-hydroxylamine hydrochloride is a chemical compound that belongs to the class of hydroxylamines. Hydroxylamines are derivatives of ammonia where one of the hydrogen atoms is replaced by a hydroxyl group (-OH). This compound is characterized by its molecular structure, which includes a methyl group and an allyl group attached to the nitrogen atom of the hydroxylamine moiety.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of 1-methylallyl chloride with hydroxylamine hydrochloride in the presence of a suitable base, such as sodium hydroxide. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitro compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as halides or alkyl groups can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Oximes and nitro compounds.

  • Reduction: Primary amines.

  • Substitution: Various substituted hydroxylamines.

Scientific Research Applications

Chemistry: O-(1-Methyl-allyl)-hydroxylamine hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of oximes and nitro compounds. It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs that target specific biological pathways.

Industry: The compound is used in various industrial applications, including the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which O-(1-Methyl-allyl)-hydroxylamine hydrochloride exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the application, but generally, the compound interacts with nucleophiles and electrophiles to form new chemical bonds.

Comparison with Similar Compounds

  • O-(2-Methyl-allyl)-hydroxylamine hydrochloride: Similar structure but with a different position of the methyl group.

  • O-(3-Methyl-allyl)-hydroxylamine hydrochloride: Another positional isomer with the methyl group at a different location.

Uniqueness: O-(1-Methyl-allyl)-hydroxylamine hydrochloride is unique due to its specific structural features, which influence its reactivity and applications. The presence of the methyl group at the 1-position provides distinct chemical properties compared to its positional isomers.

Properties

IUPAC Name

O-but-3-en-2-ylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-4(2)6-5;/h3-4H,1,5H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWRUHZKMMUWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500476
Record name O-But-3-en-2-ylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71350-16-8
Record name O-But-3-en-2-ylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(1-Methyl-allyl)-hydroxylamine hydrochloride
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O-(1-Methyl-allyl)-hydroxylamine hydrochloride
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Reactant of Route 6
O-(1-Methyl-allyl)-hydroxylamine hydrochloride

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